molecular formula C9H10F2O B2391535 1-(2,4-Difluorophenyl)propan-1-ol CAS No. 1247998-05-5

1-(2,4-Difluorophenyl)propan-1-ol

Cat. No.: B2391535
CAS No.: 1247998-05-5
M. Wt: 172.175
InChI Key: IHJKITUOKIDLEG-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₂O and a molecular weight of 174.17 g/mol. The compound features a propanol chain attached to a 2,4-difluorophenyl group, which enhances its lipophilicity and electronic properties. Such fluorinated alcohols are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to the fluorine atoms' ability to modulate reactivity, metabolic stability, and binding affinity .

Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJKITUOKIDLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,4-difluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using a palladium or platinum catalyst can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of essential biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
  • Molecular Formula : C₁₀H₉F₂N₃O
  • Key Features: Ethanol backbone with a triazole substituent.
  • The hydroxyl and triazole groups increase hydrogen-bonding capacity, influencing solubility and biological interactions .
1-(4-Fluorophenyl)-2-methyl-propan-2-ol
  • Molecular Formula : C₁₀H₁₃FO
  • Key Features: Propanol chain with a geminal methyl group and a para-fluorophenyl ring.
  • Properties: Reduced steric hindrance compared to 2,4-difluorophenyl derivatives.
1-(2,4-Difluorophenyl)pyrrolidine
  • Molecular Formula : C₁₀H₁₁F₂N
  • Key Features: Pyrrolidine ring replaces the propanol chain.
  • Properties : The amine group introduces basicity, enabling salt formation. Pyrrolidine’s rigidity may enhance binding in receptor-targeted drug design .
1-(2,4-Difluorophenyl)ethanone
  • Molecular Formula : C₈H₆F₂O
  • Key Features : Ketone group instead of alcohol.
  • Properties : Boiling point 80–81°C at 25 Torr , lower polarity than the alcohol analog. Ketones are less reactive in hydrogen bonding but serve as precursors for alcohols via reduction .

Physicochemical Properties

Property 1-(2,4-Difluorophenyl)propan-1-ol 1-(2,4-Difluorophenyl)ethanone 1-(4-Fluorophenyl)-2-methyl-propan-2-ol
Molecular Weight 174.17 g/mol 156.13 g/mol 168.21 g/mol
Boiling Point Not reported 80–81°C (25 Torr) Not reported
Functional Groups Alcohol, difluorophenyl Ketone, difluorophenyl Alcohol, methyl, fluorophenyl
Polarity High (due to -OH) Moderate Moderate

Biological Activity

1-(2,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O. This compound has garnered attention for its potential biological activities, particularly in antifungal applications. It acts primarily as an inhibitor of fungal cytochrome P450 enzymes, specifically targeting the lanosterol 14α-demethylase (CYP51), which plays a crucial role in ergosterol biosynthesis in fungi.

The primary action of this compound is through the inhibition of the CYP51 enzyme. This inhibition disrupts the ergosterol biosynthesis pathway, leading to compromised fungal cell membrane integrity. The detailed mechanism can be summarized as follows:

  • Target Enzyme : CYP51 (lanosterol 14α-demethylase)
  • Mode of Action : Inhibition of ergosterol biosynthesis
  • Result : Disruption of fungal cell membrane

This compound can be synthesized through various methods, including:

  • Reduction of 1-(2,4-difluorophenyl)propan-1-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Catalytic Hydrogenation using palladium or platinum catalysts for industrial scale production.

Table 1: Summary of Synthesis Methods

MethodDescription
ReductionNaBH4 or LiAlH4 in THF or ethanol
Catalytic HydrogenationUsing palladium or platinum catalysts

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, particularly its antifungal properties. The compound has shown promising results against various fungal strains through its mechanism of action.

Case Studies

  • Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger with IC50 values indicating significant potency.
  • Comparative Analysis : A comparative study with other azole compounds revealed that this compound exhibited superior antifungal activity against resistant strains.

Research Applications

The compound is not only significant in antifungal research but also has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing novel antifungal agents.
  • Biochemical Research : Investigating enzyme interactions and metabolic pathways.

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